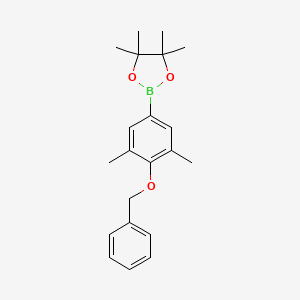
4-ベンジルオキシ-3,5-ジメチルフェニルボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C21H27BO3 and its molecular weight is 338.25. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦カップリング反応
- 用途: 4-ベンジルオキシ-3,5-ジメチルフェニルボロン酸ピナコールエステルは、SMカップリング反応において貴重なボロン試薬として機能します。 医薬品中間体や天然物合成などの複雑な有機分子の構築に関与しています .
中性子捕捉療法のためのボロン担体
- 用途: この化合物は水中でわずかしか安定ではありませんが、ボロン含有量により、NCTの候補となっています。 研究者は、この化合物を標的がん療法のためのボロン担体としての可能性について調査しています .
遠位操作と基質範囲の拡大
作用機序
Target of Action
The primary target of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the palladium has undergone oxidative addition with an electrophilic organic group, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of the reaction it participates in, specifically its susceptibility to hydrolysis, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
生化学分析
Biochemical Properties
4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid ester with palladium catalysts, leading to the formation of new carbon-carbon bonds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes. The nature of these interactions involves the coordination of the boronic acid ester to the palladium center, followed by transmetalation and reductive elimination steps that result in the formation of the desired product .
Cellular Effects
The effects of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester on various types of cells and cellular processes are not extensively studied. Its role in organic synthesis suggests potential applications in medicinal chemistry and drug development. The compound may influence cell function by participating in the synthesis of bioactive molecules that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the products of Suzuki-Miyaura coupling reactions involving this compound could serve as inhibitors or activators of specific enzymes or receptors, thereby affecting cellular processes .
Molecular Mechanism
The molecular mechanism of action of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. The compound binds to palladium catalysts, forming a palladium-boron complex. This complex undergoes transmetalation, where the boronic acid ester transfers its organic group to the palladium center. Subsequently, reductive elimination occurs, resulting in the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst. This mechanism highlights the compound’s role in facilitating carbon-carbon bond formation through a series of well-defined steps .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester can change over time due to its stability and potential degradation. The compound is generally stable under standard storage conditions, but it may undergo hydrolysis in the presence of water or under acidic conditions. Long-term effects on cellular function have not been extensively studied, but the stability of the compound suggests that it can be used reliably in various synthetic applications over extended periods .
Transport and Distribution
The transport and distribution of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester within cells and tissues are not well-studied. The compound’s chemical properties suggest that it may be transported via passive diffusion or facilitated by specific transporters or binding proteins. Its distribution within cells could be influenced by its interactions with cellular membranes and organelles, potentially affecting its localization and accumulation .
特性
IUPAC Name |
2-(3,5-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-15-12-18(22-24-20(3,4)21(5,6)25-22)13-16(2)19(15)23-14-17-10-8-7-9-11-17/h7-13H,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZFBHUJAVTFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
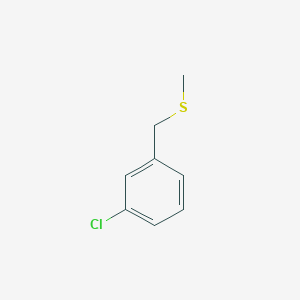
![N-[2-[(1-Cyclohexyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2522955.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2522957.png)
![2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2522960.png)
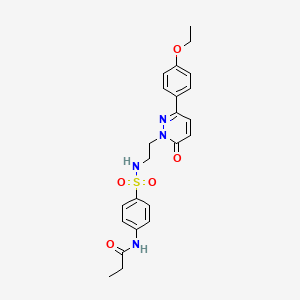

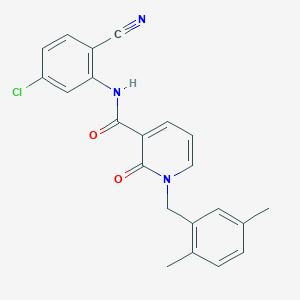
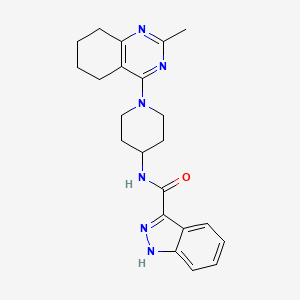

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522967.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522969.png)
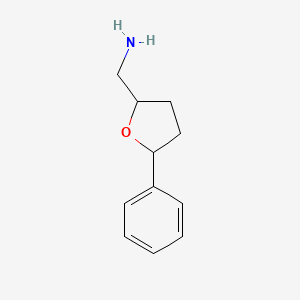
![Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2522971.png)
![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2522974.png)
